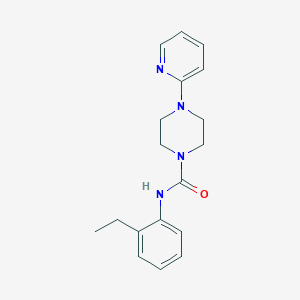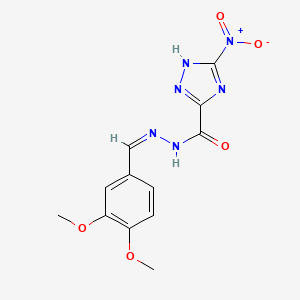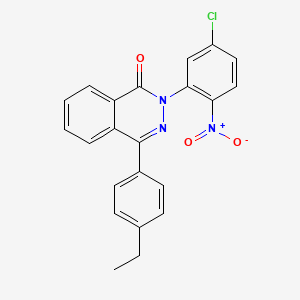![molecular formula C15H28N2O3 B6038338 N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide](/img/structure/B6038338.png)
N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide, also known as URB597, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of endocannabinoids. Inhibition of FAAH increases the levels of endocannabinoids, which has been shown to have various physiological and biochemical effects.
Wirkmechanismus
N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide selectively inhibits FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Inhibition of FAAH leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce various physiological and biochemical effects.
Biochemical and Physiological Effects:
The increased levels of endocannabinoids produced by N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide have been shown to have various biochemical and physiological effects. These include analgesia, anti-inflammatory effects, neuroprotection, and anxiolytic effects. N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide has also been shown to have potential therapeutic effects in addiction by reducing drug-seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide is its selectivity for FAAH inhibition. This allows for the specific modulation of endocannabinoid levels without affecting other pathways. However, one limitation is its short half-life, which can make it difficult to maintain consistent levels in vivo.
Zukünftige Richtungen
Future research on N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide could focus on its potential therapeutic applications in various areas, including pain management, anxiety, depression, and addiction. It could also investigate its anti-inflammatory and neuroprotective effects in more detail. Additionally, studies could be conducted to improve its pharmacokinetic properties and increase its half-life for more consistent levels in vivo.
Synthesemethoden
The synthesis of N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide involves the condensation of 1,3-dibromopropane with morpholine, followed by reaction with 4-methylpentan-2-one and acetic anhydride. The final product is obtained after purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide has been extensively studied for its potential therapeutic applications in various areas, including pain management, anxiety, depression, and addiction. It has also been investigated for its anti-inflammatory and neuroprotective effects.
Eigenschaften
IUPAC Name |
N-[3-[2-(4-methylpentyl)morpholin-4-yl]-3-oxopropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-12(2)5-4-6-14-11-17(9-10-20-14)15(19)7-8-16-13(3)18/h12,14H,4-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZVIMVYRCXSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)CCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6038265.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide](/img/structure/B6038286.png)
![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6038290.png)

![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6038298.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-thiophenecarboxamide](/img/structure/B6038301.png)
![N-(3-methoxyphenyl)-N'-{6-oxo-4-[(2-pyridinylthio)methyl]-1,6-dihydro-2-pyrimidinyl}guanidine](/img/structure/B6038313.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide](/img/structure/B6038320.png)

![1-[3-({[(5-chloro-2-thienyl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B6038330.png)
![8-bromo-N-(2-ethylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6038336.png)
![ethyl 4-(3-{2-cyano-3-[(4-fluorophenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B6038343.png)
![N-{3-[acetyl(methyl)amino]phenyl}benzamide](/img/structure/B6038348.png)